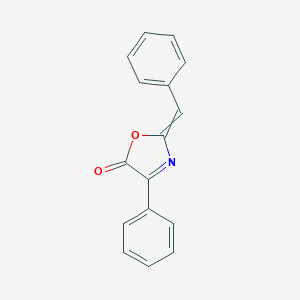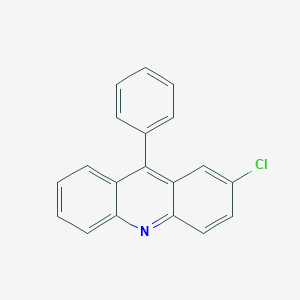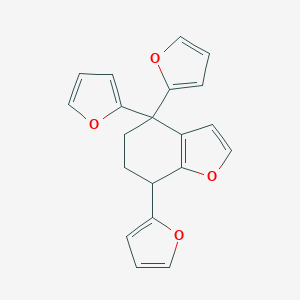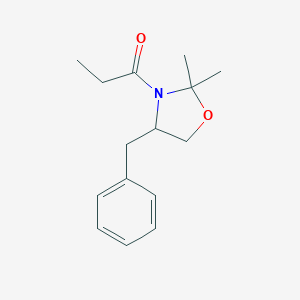![molecular formula C21H21N3OS B282161 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies to investigate its mechanism of action and potential applications.
作用機序
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one is known to selectively destroy dopaminergic neurons in the brain by being converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons by 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one has also been shown to cause oxidative stress and mitochondrial dysfunction, which can lead to cell death in other cell types.
実験室実験の利点と制限
One advantage of using 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one in lab experiments is that it selectively destroys dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, one limitation of using 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one is that it is toxic and can cause cell death in other cell types, making it difficult to use in experiments that require the survival of other cell types.
将来の方向性
There are several future directions for research involving 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one. One direction is to investigate the mechanism of action of 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one in more detail, particularly the role of oxidative stress and mitochondrial dysfunction in cell death. Another direction is to investigate the potential use of 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, there is a need for further research into the safety of 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one and its potential side effects.
合成法
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one involves the reaction of 1-phenylethylamine with 2-bromo-4-methylthiazole, followed by the reaction of the resulting compound with 4-phenyl-2,4-dihydro-3H-pyrazol-3-one. The final step in the synthesis of 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one involves the reaction of the resulting compound with acetic anhydride.
科学的研究の応用
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one is known to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. 3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one has also been used to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
特性
分子式 |
C21H21N3OS |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C21H21N3OS/c1-14-19-20(17-11-7-4-8-12-17)26-13-18(25)22-21(19)24(23-14)15(2)16-9-5-3-6-10-16/h3-12,15,20,23H,13H2,1-2H3 |
InChIキー |
OUEUCIYZQAWJTB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(SCC(=O)N=C2N(N1)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=C2C(SCC(=O)N=C2N(N1)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C2C(SCC(=O)N=C2N(N1)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)





![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)